molecular formula C11H7F2NO3 B2613335 3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid CAS No. 2248271-95-4

3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid

Cat. No. B2613335
M. Wt: 239.178
InChI Key: FAHPHNLZQACZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid derivatives are widely used in the pharmaceutical industry due to their diverse biological activities . The difluoromethyl group is often introduced into molecules to enhance their lipophilicity, metabolic stability, and bioavailability .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . Difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be carbon or a heteroatom . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions, have been developed to construct these bonds .


Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives can be quite diverse, depending on the functional groups present in the molecule. For instance, the difluoromethyl group can participate in various reactions, including those involving transition metals .

Future Directions

The development of new synthetic methods for difluoromethylated compounds is a hot topic in medicinal chemistry . Future research may focus on improving the efficiency and selectivity of these methods, as well as exploring the biological activities of the resulting compounds.

properties

IUPAC Name

3-[5-(difluoromethyl)-1,2-oxazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-10(13)9-5-8(14-17-9)6-2-1-3-7(4-6)11(15)16/h1-5,10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHPHNLZQACZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid

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